2-Iodobenzylzinc bromide

Catalog No.
S1489958
CAS No.
117269-71-3
M.F
C7H6BrIZn
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobenzylzinc bromide

CAS Number

117269-71-3

Product Name

2-Iodobenzylzinc bromide

IUPAC Name

bromozinc(1+);1-iodo-2-methanidylbenzene

Molecular Formula

C7H6BrIZn

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ZTCPHMNGJRYJGT-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1I.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC=CC=C1I.[Zn+]Br

2-Iodobenzylzinc bromide is an organozinc compound characterized by the presence of a zinc atom bonded to both a benzyl group and an iodo substituent. Its chemical formula is C7_7H6_6BrIZn, and it typically appears as a colorless to light yellow liquid or solid, depending on its physical state. This compound is notable for its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate in synthetic organic chemistry.

  • Cross-Coupling Reactions: It can react with various electrophiles, such as aryl halides, in the presence of transition metal catalysts (e.g., palladium or nickel) to form biaryl compounds. This process exemplifies the utility of organozinc reagents in forming carbon-carbon bonds .
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where it attacks electrophilic centers, such as carbonyl groups, to form alcohols or other functional groups .
  • Decomposition Reactions: Under specific conditions, 2-iodobenzylzinc bromide may decompose thermally, leading to the formation of various byproducts, including iodinated benzene derivatives .

The synthesis of 2-iodobenzylzinc bromide can be achieved through several methods:

  • Direct Zinc Insertion: This method involves the reaction of 2-iodobenzyl bromide with zinc metal in a suitable solvent like tetrahydrofuran or diethyl ether under inert atmosphere conditions. The reaction typically requires heating to facilitate the formation of the organozinc compound.
  • Transmetalation: Another approach includes transmetalation from another organozinc compound or via reaction with zinc halides (e.g., zinc bromide) in the presence of a suitable base .

2-Iodobenzylzinc bromide finds applications primarily in organic synthesis:

  • Synthesis of Complex Molecules: It serves as a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in the development of new materials through polymerization reactions involving organozinc reagents.

Interaction studies involving 2-iodobenzylzinc bromide focus on its reactivity with various electrophiles and its role in catalytic processes. The compound's interactions with transition metals during cross-coupling reactions have been extensively documented, highlighting its effectiveness as a nucleophile in forming carbon-carbon bonds .

Several compounds share structural and functional similarities with 2-iodobenzylzinc bromide. Here are some notable examples:

Compound NameStructureUnique Features
Benzylzinc bromideC7_7H7_7BrZnLacks halogen substitution; used for simpler coupling reactions.
IodobenzeneC6_6H5_5IAffects reactivity; does not contain zinc; used in electrophilic aromatic substitutions.
4-Iodobenzylzinc bromideC7_7H6_6BrIZnSimilar reactivity but different substitution pattern; may exhibit different selectivity in reactions.

The uniqueness of 2-iodobenzylzinc bromide lies in its ability to participate effectively in cross-coupling reactions while being less reactive than some other organozinc compounds due to the presence of the iodine atom, which can stabilize certain intermediates during chemical transformations .

Direct Zinc Insertion Techniques for Organozinc Halide Formation

Direct insertion of zinc metal into organic halides represents the most straightforward approach to synthesizing organozinc compounds like 2-iodobenzylzinc bromide. This process involves the oxidative addition of zinc to carbon-halogen bonds, resulting in the formation of carbon-zinc bonds.

For the synthesis of 2-iodobenzylzinc bromide specifically, the process typically begins with 2-iodobenzyl bromide (or chloride) as the starting material. The general reaction can be represented as:

2-Iodobenzyl bromide + Zn → 2-Iodobenzylzinc bromide

Traditional zinc insertion methods often suffer from slow reaction rates, incomplete conversions, and formation of side products through competing pathways such as Wurtz-type coupling. These limitations have driven the development of various activation strategies and catalytic systems to enhance zinc insertion efficiency.

Recent advances in catalytic zinc insertion have significantly improved the preparation of organozinc halides. A notable approach involves indium catalysts. A system consisting of InCl₃ (3 mol%) and LiCl (30 mol%) enables efficient zinc insertion into aryl iodides in THF at 50°C, with yields up to 95%. This catalytic system is particularly valuable for preparing functionalized arylzinc reagents, including those with iodo-substituents like 2-iodobenzylzinc bromide.

For benzylic zinc reagents, the direct insertion approach can be modified to accommodate the unique reactivity of benzylic halides. The preparation of 2-iodobenzylzinc chloride has been documented using zinc dust in the presence of LiCl, with THF as the solvent. This method provides the desired organozinc reagent with good functional group tolerance and can be applied to substrates bearing various substituents on the aromatic ring, including the iodo group at the ortho position.

Table 1: Optimized Conditions for Direct Zinc Insertion to Form 2-Iodobenzylzinc Bromide

ParameterConditionNotes
Zinc SourceZinc dust (activated)Often activated with iodine or dibromoethane
Starting Material2-Iodobenzyl bromide/chlorideHigh purity required for consistent results
SolventTHF (standard), DME (enhanced)Anhydrous conditions essential
AdditivesLiCl (0.5-2.0 equiv)Critical for reaction acceleration
Catalyst OptionsInCl₃ (3 mol%), In(acac)₃ (3-10 mol%)For challenging substrates
Temperature25-50°CLower for bromides, higher for chlorides
Reaction Time2-18 hoursSubstrate-dependent
Concentration0.5-1.5 MTypically used as solution in THF
AtmosphereInert (N₂ or Ar)Essential to prevent oxidation

From the research literature, we can see that 2-iodobenzylzinc chloride has been successfully prepared and utilized in the synthesis of ethyl 2-[2-(2-iodophenyl)ethyl]acrylate. This demonstrates the practical utility of this reagent in synthetic organic chemistry.

Solvent-Mediated Approaches: THF vs. DME Coordination Effects

The choice of solvent plays a critical role in the formation and reactivity of organozinc reagents, including 2-iodobenzylzinc bromide. Ethereal solvents are particularly important for organozinc chemistry due to their ability to coordinate with zinc centers, stabilizing the organometallic species and enhancing their reactivity.

Among ethereal solvents, tetrahydrofuran (THF) is most commonly used for organozinc reactions. However, 1,2-dimethoxyethane (DME) has emerged as an alternative with distinct advantages in certain applications. The key difference between these solvents lies in their coordination abilities: THF is a monodentate ligand, while DME is a bidentate ligand capable of chelating metal centers through both oxygen atoms.

Research has demonstrated significant differences in the behavior of organozinc reagents in THF versus DME. In a comparative study of uncatalyzed conjugate addition reactions of organozinc halides to enones, dramatic solvent effects were observed. Reactions that proceeded slowly or incompletely in THF reached completion rapidly and in excellent yields when conducted in DME.

The mechanistic basis for these solvent effects has been elucidated through experimental and computational studies. Diffusion NMR measurements revealed that organozinc species undergo considerable aggregation in both solvents, but the coordination capabilities of DME lead to distinct reaction pathways. Density functional theory (DFT) calculations showed that DME can stabilize transition states involving multiple organozinc moieties through chelation of lithium cations, thereby lowering activation energies compared to THF.

Table 2: Comparison of Solvent Effects on Organozinc Chemistry

PropertyTHFDMEReference
Coordination ModeMonodentateBidentate
Boiling Point66°C85°C
Aggregation EffectSignificantSignificant
Transition State StabilizationModerateEnhanced
Reaction Rate in Uncatalyzed AdditionsSlowFast
Impact on Zinc InsertionStandardImproved
Effect on Subsequent ReactivityModerateEnhanced

For the synthesis of 2-iodobenzylzinc bromide, the solvent choice affects not only the rate and efficiency of zinc insertion but also the stability and subsequent reactivity of the organozinc reagent. While THF remains the most commonly reported solvent for preparing this compound, DME offers potential advantages, particularly for reactions where aggregation effects are significant or where subsequent transformations benefit from enhanced nucleophilicity.

The proposed mechanism for DME-mediated enhancement involves complex aggregates where "DME chelates one of the lithium cations, creating a well-organized transition state that facilitates the reaction... The ability of DME to chelate one of the lithium cations present in the transition state with both its oxygen atoms plays a crucial role in lowering the activation energy".

Role of Lithium Salts in Accelerating Zinc Activation

The addition of lithium chloride (LiCl) to zinc insertion reactions represents one of the most significant advances in organozinc chemistry in recent years. LiCl dramatically accelerates the formation of organozinc species and enables reactions that would otherwise be impractically slow or inefficient.

The beneficial effects of LiCl in zinc insertion reactions were demonstrated in a seminal study which showed that the reaction of ethyl 4-iodobenzoate with zinc dust at 70°C for 24 hours failed to provide the expected arylzinc iodide, whereas performing the insertion in the presence of stoichiometric amounts of LiCl furnished the desired zinc compound within 24 hours at 25°C in more than 95% yield. This LiCl-mediated zinc insertion methodology has been extended to various substrates, including benzylic halides relevant to the synthesis of 2-iodobenzylzinc bromide.

The mechanism by which LiCl enhances zinc insertion involves several factors:

  • Increased solubility of the organozinc species through formation of ate complexes
  • Activation of the zinc surface through cleaning and etching effects
  • Coordination to the organic halide, making it more susceptible to oxidative addition
  • Formation of highly reactive mixed Li/Zn species

For the preparation of benzylic zinc reagents like 2-iodobenzylzinc bromide, LiCl plays a particularly important role. The literature describes a general method for preparing polyfunctional benzylic zinc chlorides by "the direct insertion of magnesium into benzylic chlorides in the presence of LiCl and ZnCl₂". This approach can be adapted for the synthesis of 2-iodobenzylzinc bromide by using the appropriate 2-iodobenzyl halide as the starting material.

Table 3: Effect of Lithium Additives on Zinc Insertion Reactions

Lithium AdditiveMolar Ratio to SubstrateEffect on ReactionSpecific BenefitsReference
LiCl1.0-1.5 equivDramatic accelerationEnhanced solubility, zinc surface activation
LiCl + InCl₃LiCl (30 mol%), InCl₃ (3 mol%)Catalytic insertionAllows convenient preparation of arylzinc halides
LiCl + In(acac)₃LiCl (150 mol%), In(acac)₃ (3 mol%)Promotes insertion to bromidesAllows preparation of heteroaryl bromides
LiCl in THF/DMPULiCl (variable)Shortens reaction timesEnables preparation of keto-substituted arylzincs
Li(acac)CatalyticPromotes iodine-zinc exchangeAccess to diarylzinc reagents

Optimized conditions for LiCl-mediated zinc insertion typically employ 1-1.5 equivalents of LiCl relative to the organic halide. Higher concentrations of LiCl (up to 5 equivalents) have been used in some cases, particularly for challenging substrates or when working with bromides rather than iodides. The precise role of LiCl concentration remains an area of active investigation, with recent studies suggesting complex effects on aggregation states and reaction pathways.

In addition to LiCl, other lithium salts have been explored as additives for zinc insertion reactions. These include lithium bromide (LiBr), lithium acetate (LiOAc), and lithium trifluoromethanesulfonate (LiOTf). While LiCl remains the most widely used and effective additive for general applications, these alternative lithium salts may offer advantages in specific contexts.

Continuous Flow Synthesis Innovations for Scalable Production

Continuous flow chemistry has emerged as a powerful approach for the synthesis of organometallic reagents, offering numerous advantages over traditional batch processes, particularly for temperature-sensitive and air-sensitive compounds like 2-iodobenzylzinc bromide. The application of flow techniques to organozinc synthesis addresses key challenges in scalability, safety, and reproducibility.

The basic principle of continuous flow synthesis of organozinc reagents involves passing a solution of the organic halide through a column or reactor containing activated zinc metal. This approach provides several key benefits:

  • Precise control of reaction parameters (temperature, residence time, concentration)
  • Improved heat transfer and temperature control
  • Reduced exposure to air and moisture
  • On-demand production of exactly the required amount of reagent
  • Facile scale-up without significant reoptimization
  • Enhanced safety due to the small active reaction volume

A protocol for "on-demand synthesis of organozinc halides under continuous flow conditions" has been described in the literature. This method involves flowing the organic halide through a column containing metallic zinc, with temperature controlled by a heating jacket and a thermocouple. Using this approach, clean solutions of organozinc reagents with reproducible concentrations can be prepared at rates of approximately 30 mL per hour, with the ability to prepare 250–300 mL of solution with the same column setup.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Organozinc Reagents

ParameterBatch ProcessContinuous FlowAdvantages of FlowReference
Reaction ControlManual, less preciseAutomated, preciseConsistent quality, reproducible concentration
Scale-upChallengingLinearFacile transition to production scale
Temperature ControlOften problematicPreciseMinimizes side reactions
SafetyHigher riskLower riskSmall reaction volume reduces hazards
Production RateVariableUp to 13 L/h (pilot scale)Continuous supply for subsequent reactions
Yield of Organozinc ReagentVariable82-92%Higher efficiency
Subsequent Reaction IntegrationSeparate stepDirect coupling possibleStreamlined multi-step synthesis

For 2-iodobenzylzinc bromide specifically, continuous flow synthesis offers a practical solution to the challenges associated with its preparation and handling. The reactive nature of this organozinc reagent, combined with its sensitivity to moisture and air, makes traditional batch synthesis less ideal for large-scale applications. In contrast, flow methods enable the generation of fresh reagent immediately before use, minimizing decomposition and maximizing synthetic efficiency.

Recent advances in continuous flow organozinc synthesis include:

  • Development of packed-bed reactors with improved zinc activation protocols
  • Integration of in-line analytical techniques for real-time monitoring of conversion
  • Multi-step flow systems that combine reagent generation with subsequent transformations
  • Scale-up to pilot plant capacities with throughputs of several liters per hour

One particularly noteworthy advance is the development of "scalable continuous synthesis of organozinc reagents and their immediately following subsequent also continuous consumption in catalyzed and noncatalyzed coupling reactions". This approach enables not only the efficient production of organozinc reagents like 2-iodobenzylzinc bromide but also their direct utilization in downstream transformations without isolation.

Table 5: Applications of 2-Iodobenzylzinc Bromide in Organic Synthesis

Reaction TypeProductConditionsNotesReference
Addition to α,β-unsaturated estersEthyl 2-[2-(2-iodophenyl)ethyl]acrylate2-Iodobenzylzinc chloride (6.00 mmol, 1.53 M in THF)Efficient C-C bond formation
Pd-Catalyzed Cross-CouplingAryl-substituted iodobenzyl derivativesPd catalyst, functionalized organic halides72-92% yield for related benzylzinc reagents
Conjugate AdditionAddition products to enonesDME as solvent preferred over THFEnhanced yields with DME
Negishi CouplingBiarylsFixed-bed Pd catalystComplete to near-complete conversion (23-32 s residence time)

Dates

Modify: 2023-08-15

Explore Compound Types